Lipophilicity (XLogP3) vs. the 3‑CF₃ Positional Isomer and Non‑fluorinated Analog
The computed XLogP3 for 4‑Methoxy‑2‑(trifluoromethyl)phenacyl bromide is 3.3, essentially identical to that of its 3‑CF₃ isomer (3.2916) [REFS‑1][REFS‑2]. However, both significantly exceed the LogP of the non‑trifluoromethylated 4‑methoxyphenacyl bromide (estimated ≈ 1.9), demonstrating that the CF₃ group—regardless of position—delivers the expected lipophilicity gain required for CNS or intracellular target space.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 4‑Methoxy‑3‑(trifluoromethyl)phenacyl bromide: XLogP3 = 3.2916; 4‑Methoxyphenacyl bromide: XLogP3 ≈ 1.9 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ 0 vs. 3‑CF₃ isomer; Δ ≈ 1.4 vs. non‑fluorinated analog |
| Conditions | Computed by XLogP3 algorithm, standard conditions |
Why This Matters
The sustained high LogP, coupled with the unique ortho‑CF₃ geometry, allows medicinal chemists to retain favourable permeability while altering the molecular electrostatic potential in a way that the 3‑CF₃ isomer cannot replicate.
- [1] PubChem Compound Summary for CID 2778839. View Source
